![molecular formula C10H22O14S4 B1195091 [3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl]methanesulfonate](/img/structure/B1195091.png)
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl]methanesulfonate
Overview
Description
Mannosulfan is an alkyl sulfonate with potential antineoplastic activity. Mannosulfan alkylates DNA, thereby producing DNA intra- or interstrand crosslinks, and ultimately results in inhibiting DNA replication and cell growth.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study explored the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonate, demonstrating intricate chemical reactions and providing insights into the synthesis of complex organic compounds involving methanesulfonate (Upadhyaya et al., 1997).
Catalytic Behavior in Chemical Reactions : Research on transition metal methanesulfonates revealed their effectiveness as catalysts in Biginelli reactions, offering a perspective on the catalytic potential of methanesulfonates in organic synthesis (Wang et al., 2005).
Biological and Environmental Interactions
Microbial Metabolism : A study highlighted the role of methanesulfonic acid (a related compound) in microbial metabolism, particularly its utilization by aerobic bacteria as a sulfur source. This research provides insights into the environmental and biological cycling of sulfur compounds (Kelly & Murrell, 1999).
Environmental Oxidation Processes : The oxidative transformations of methanesulfonic acid in the atmosphere were investigated, contributing to the understanding of atmospheric chemistry and the fate of organosulfur compounds in the environment (Kwong et al., 2018).
Methanesulfonic Acid in Textile Industry : Methanesulfonic acid was studied as a catalyst for producing durable-press properties in cotton, highlighting its potential application in the textile industry (Reinhardt et al., 1973).
Chemical Reactions and Properties
Chemical Transformation Studies : Research on the electrochemical reduction of methanesulfonates provided insights into their reactivity and potential applications in generating hydrocarbon compounds (Konstantinova et al., 1983).
Analysis of Methanesulfonic Acid : A method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid was developed, crucial for quality control in pharmaceuticals (Zhou et al., 2017).
Structural Studies : The crystal structures of various methanesulfonates were analyzed, providing valuable information about their molecular arrangements and potential applications in materials science (Aricó et al., 1997).
properties
IUPAC Name |
[3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIQYKKKBJYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864085 | |
Record name | 1,2,5,6-Tetra-O-(methanesulfonyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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